molecular formula C14H17N3O2 B1449498 Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS No. 2158302-01-1

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No. B1449498
CAS RN: 2158302-01-1
M. Wt: 259.3 g/mol
InChI Key: QSKMFYCQRQLYMF-ZDUSSCGKSA-N
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Description

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, also known as BPC, is an important organic compound used in a variety of scientific and industrial applications. BPC is a versatile compound that has been used in the synthesis of a wide range of compounds, including drugs and pharmaceuticals. BPC is also used in the production of polymers, plastics, and other materials. BPC is a white, crystalline solid with a melting point of 105ºC and a boiling point of 212ºC.

Scientific Research Applications

Enzymatic Metabolism in Novel Antidepressants

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate derivatives are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds, including a benzylic alcohol, which is further oxidized to a benzoic acid derivative. This metabolism involves enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).

Anti-Tuberculosis Drug Development

This compound is also significant in developing anti-tuberculosis drugs. Modifications to the benzyl group on the piperazine C-ring have led to improved bioavailability and enhanced anti-tuberculosis activity in certain compounds (Tangallapally et al., 2006).

Synthesis of Substituted Piperazines

In organic synthesis, this compound derivatives are used to create orthogonally protected piperazines. These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry (Clark & Elbaum, 2007).

Antimicrobial Activity

Some derivatives of this compound exhibit antimicrobial activity. Research on 2-[N-(substituted benzothiazolyl)amino]pyridines, which can be synthesized from amino substituted benzothiazoles and this compound derivatives, has shown modest activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).

Diabetes Treatment Research

Piperazine derivatives, including this compound, have been identified as potential antidiabetic compounds. They have been studied for their effect on glucose homeostasis in type II diabetes models, showing promise as antidiabetic agents (Le Bihan et al., 1999).

properties

IUPAC Name

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMFYCQRQLYMF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148926
Record name 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2158302-01-1
Record name 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158302-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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